molecular formula C9H11N5 B12313239 N,N-dimethyl-4-(2H-tetrazol-5-yl)aniline CAS No. 51449-84-4

N,N-dimethyl-4-(2H-tetrazol-5-yl)aniline

Cat. No.: B12313239
CAS No.: 51449-84-4
M. Wt: 189.22 g/mol
InChI Key: WSHRQMGCLLHKTP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2H-tetrazol-5-yl)aniline (CAS 51449-84-4) is a specialized organic compound with the molecular formula C 9 H 11 N 5 and a molecular weight of 189.22 g/mol . This aniline derivative is characterized by the presence of a tetrazole ring, a key feature that confers significant value in scientific research and development. The tetrazole moiety is a well-known bioisostere for carboxylic acid groups due to its similar acidity (pKa ~4.9), which can dramatically improve a molecule's metabolic stability, bioavailability, and binding affinity in drug-target interactions . This makes this compound a valuable building block in medicinal chemistry for the design and synthesis of novel bioactive molecules. Tetrazole derivatives are extensively investigated for their diverse biological activities, which include anticancer and antimicrobial properties . Researchers utilize this compound to develop potential therapeutic agents that can inhibit critical processes such as tubulin polymerization, a key mechanism in anticancer research . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Proper handling and storage procedures should be followed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51449-84-4

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

N,N-dimethyl-4-(2H-tetrazol-5-yl)aniline

InChI

InChI=1S/C9H11N5/c1-14(2)8-5-3-7(4-6-8)9-10-12-13-11-9/h3-6H,1-2H3,(H,10,11,12,13)

InChI Key

WSHRQMGCLLHKTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNN=N2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for N,n Dimethyl 4 2h Tetrazol 5 Yl Aniline and Analogues

Classical and Contemporary Approaches to Tetrazole Ring Formation

The formation of the tetrazole ring is a critical step in the synthesis of N,N-dimethyl-4-(2H-tetrazol-5-yl)aniline. Over the years, several reliable methods have been established, primarily centered around the reaction of nitriles with an azide (B81097) source.

[3+2] Cycloaddition Reactions in Tetrazole Synthesis

The [3+2] cycloaddition reaction stands as the most proficient route for synthesizing 5-substituted 1H-tetrazoles. acs.org This reaction typically involves the concerted and regioselective addition of an azide moiety to a nitrile. rsc.org The mechanism of this formal [2+3] cycloaddition can vary depending on the nature of the azide species and the reaction conditions. acs.org For instance, the reaction between sodium azide and organic nitriles can be catalyzed by amine salts in solvents like dimethylformamide (DMF), leading to good to excellent yields of the corresponding 5-substituted 1H-tetrazoles under mild conditions. tandfonline.com

The efficiency of the cycloaddition is influenced by the electronic properties of the nitrile. Electron-withdrawing groups on the nitrile can lower its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a smoother reaction with the Highest Occupying Molecular Orbital (HOMO) of the azide. nih.gov While the direct [2+3] cycloaddition is a possible mechanism in non-protic solvents, a two-step sequence involving nucleophilic attack of the azide on the nitrile followed by ring closure is also plausible. acs.org

Synthesis via Imine Intermediates and Azide Compounds

An alternative strategy for tetrazole synthesis involves the use of imine intermediates. Nitrile imines, which are reactive intermediates, readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, including nitriles, to form five-membered nitrogen-containing heterocycles. oup.com These nitrile imines are typically generated in situ from precursors like hydrazonyl halides or by the thermal or photochemical denitrogenation of 2,5-disubstituted tetrazoles. oup.com

A more recent development involves the generation of N-triflyl-nitrile imines from 5-aryltetrazoles. These intermediates can then react with nitriles in a regioselective 1,3-dipolar cycloaddition to produce 3,5-disubstituted-1,2,4-triazoles. oup.com This highlights the versatility of tetrazole chemistry, where the tetrazole ring itself can serve as a precursor to other heterocyclic systems.

Direct Conversion from Nitrile Precursors

The direct conversion of organic nitriles to tetrazoles using an azide source, most commonly sodium azide, is a cornerstone of tetrazole synthesis. tandfonline.comorganic-chemistry.org This transformation is frequently catalyzed by acids or metal salts to overcome the activation barrier of the cycloaddition. acs.orgorganic-chemistry.org For example, the reaction proceeds readily in water using zinc salts as catalysts, a method that is both environmentally friendly and mitigates the risk of explosion associated with the release of hydrazoic acid. organic-chemistry.org

The choice of catalyst and solvent system is crucial for the success of this conversion. Various catalysts, including Brønsted or Lewis acids, have been employed to activate the nitrile substrate and enhance the reaction rate. organic-chemistry.org The reaction conditions, such as temperature and the ratio of reactants, are optimized to achieve high yields of the desired 5-substituted 1H-tetrazole. tandfonline.com For instance, increasing the molar ratio of sodium azide to nitrile can significantly improve the product yield. tandfonline.com

Advanced Catalytic Systems in Tetrazole Synthesis

To enhance the efficiency, selectivity, and sustainability of tetrazole synthesis, significant research has focused on the development of advanced catalytic systems. These include both heterogeneous catalysts and nanoparticle-mediated approaches.

Heterogeneous Catalysis for 5-Substituted 1H-Tetrazoles

Homogeneous catalysts, while often effective, present challenges in separation and recovery. mostwiedzy.pl This has spurred the development of heterogeneous catalysts, which offer advantages such as easy separation from the reaction mixture and potential for reuse. mostwiedzy.plthieme-connect.com A variety of solid catalysts have been successfully employed for the synthesis of 5-substituted 1H-tetrazoles from nitriles.

Examples of such heterogeneous catalysts include:

Nanocrystalline ZnO: This catalyst has been shown to be effective in the [3+2] cycloaddition reaction. thieme-connect.comamerigoscientific.com

Zn/Al hydrotalcite: This material also serves as a proficient catalyst for tetrazole synthesis. mostwiedzy.pl

CoY Zeolite: A cobalt-exchanged zeolite has been reported as a reusable and efficient catalyst for this transformation. acs.org

Silica Sulfuric Acid: This solid acid catalyst provides an efficient and convenient method for the formation of 5-substituted 1H-tetrazoles. nih.gov

These heterogeneous systems often provide milder reaction conditions and are more environmentally benign compared to their homogeneous counterparts. mostwiedzy.placs.org

Nanoparticle-Mediated Synthesis (e.g., SnCl2, CuFe2O4, Au(0) NPs)

In recent years, the use of nanoparticles as catalysts has emerged as a powerful tool in organic synthesis, including the formation of tetrazoles. thieme-connect.comamerigoscientific.com The high surface-area-to-volume ratio of nanoparticles often leads to enhanced catalytic activity. amerigoscientific.comrsc.org

Several types of nanoparticles have been investigated for tetrazole synthesis:

Tin(II) chloride nanoparticles (SnCl2-nano-SiO2): These have been utilized as catalysts in the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.com

Copper ferrite (B1171679) nanoparticles (CuFe2O4): These magnetically separable nanoparticles have been used as a reusable catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. mostwiedzy.pljsynthchem.comresearchgate.net Their magnetic properties facilitate easy recovery and reuse without significant loss of activity. jsynthchem.com A novel CuFe2O4@agar@Cu2O nanocatalyst has also been developed for the sustainable synthesis of tetrazoles. acs.orgacs.org

Gold nanoparticles (Au(0) NPs): Gold nanoparticles have demonstrated catalytic activity in the [3+2] cycloaddition of sodium azide to organonitriles. rsc.orgrsc.org Both gold(III) chloride and gold nanospheres have been shown to be effective catalysts, with the nanoparticles exhibiting better yields, potentially due to their larger surface area. rsc.org The active species in these reactions are believed to be the gold nanoparticles themselves. youtube.com

The development of these nanocatalytic systems represents a significant advancement in the field, offering efficient, selective, and often recyclable methods for the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis Protocols for Tetrazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. researchgate.netlew.ro These benefits include dramatically reduced reaction times, improved product yields, enhanced purity, and increased energy efficiency. researchgate.netlew.roeurekaselect.com The application of microwave irradiation has been successfully extended to the synthesis of various tetrazole derivatives. researchgate.netaip.orgnih.govshd-pub.org.rs

The synthesis of 5-substituted 1H-tetrazoles is frequently achieved through a [3+2] cycloaddition reaction between nitriles and an azide source. rsc.org The use of controlled microwave heating can facilitate this transformation efficiently. For example, a heterogeneous copper (II)-based catalyst has been used to synthesize 5-substituted 1H-tetrazoles from various nitriles and sodium azide in N-methyl-2-pyrrolidone (NMP), with reaction times ranging from just 3 to 30 minutes. rsc.org Similarly, novel tetrazole/sulfonamide hybrids have been prepared using microwave-assisted techniques. nih.gov

Another efficient method involves the reaction of thiourea (B124793) and sodium azide in the presence of a Copper (I) salt and Cs₂CO₃ base under solvent-free microwave irradiation. aip.orgaip.org This approach provides a rapid and environmentally friendly route to 5-substituted-1H-tetrazoles with high yields and simple work-up procedures. aip.orgaip.org The reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chlorides with 1H-tetrazol-5-amine under microwave irradiation also demonstrates the efficiency of this technology, yielding the desired amide products in significantly shorter times (minutes) compared to conventional heating (hours). researchgate.net

The advantages of microwave heating are clearly demonstrated when comparing reaction conditions and outcomes with traditional methods. For instance, the synthesis of substituted 3-methyl-1-phenyl-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide under microwave irradiation (400 W) at 110 °C was completed in 20 minutes with an 85% yield, whereas conventional heating required 5 hours to achieve a lower yield of 62%. researchgate.net One-pot, three-component reactions for synthesizing complex tetrazole derivatives, such as N²-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamines, have also been effectively conducted using controlled microwave heating, resulting in high yields and short reaction times. beilstein-archives.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Tetrazole Derivatives
ProductMethodReaction TimeYield (%)Reference
3-Methyl-1-phenyl-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamideMicrowave (400W)20 min85 researchgate.net
3-Methyl-1-phenyl-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamideConventional Heating5 h62 researchgate.net
5-Substituted 1H-tetrazolesMicrowave (CuII catalyst)3-30 minHigh rsc.org
N²-(tetrazol-5-yl)-6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamineMicrowave (120°C)12 minHigh beilstein-archives.org

Multicomponent Reaction Pathways for Tetrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, represent a highly efficient strategy for building molecular complexity. nih.goveurekaselect.comresearchgate.net These reactions are characterized by high atom economy, procedural simplicity, and convergence, making them ideal for creating diverse libraries of compounds. nih.goveurekaselect.com MCRs provide convergent access to a wide variety of tetrazole scaffolds, offering novelty and diversity in the synthesis of these important heterocycles. acs.orgnih.gov The most prominent MCRs for tetrazole synthesis are variations of the Ugi and Passerini reactions. nih.gov

The Ugi tetrazole four-component reaction (UT-4CR) is a powerful method for synthesizing 1,5-disubstituted tetrazoles. acs.orgnih.gov This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source, often hydrazoic acid (HN₃) or a safer equivalent like trimethylsilyl (B98337) azide (TMSN₃). acs.orgnih.govresearchgate.net The classical UT-4CR exhibits a broad scope with respect to the starting materials. nih.gov

The mechanism of the Ugi reaction begins with the formation of an imine from the amine and the carbonyl compound. wikipedia.org This is followed by protonation, which activates the iminium ion for nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. acs.orgwikipedia.org In the Ugi tetrazole variant, the azide ion traps this nitrilium ion, leading to the formation of the tetrazole ring. acs.org The final step is a Mumm rearrangement. wikipedia.org The entire sequence is driven by the irreversible nature of this final rearrangement. wikipedia.org The reaction is often performed in polar aprotic solvents like methanol (B129727) or DMF. acs.orgwikipedia.org

Recent studies have shown that the Ugi tetrazole reaction can sometimes yield unexpected products. rsc.orgrsc.org When using amino acid-derived isocyano amides, two constitutional isomers can be formed: the expected classical Ugi product and an "atypical Ugi" product where the tetrazole ring is located at a different position. rsc.orgrsc.org This side reaction is proposed to occur via a competing mechanism involving an intramolecular attack of a carbonyl oxygen on the isocyanide. rsc.org

The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. nih.govwikipedia.orgresearchgate.net A significant variation of this reaction replaces the carboxylic acid with hydrazoic acid (or a surrogate like TMSN₃) to yield 1,5-disubstituted tetrazoles. acs.orgnih.gov This is known as the Passerini-type three-component reaction for tetrazoles (PT-3CR). nih.gov

The mechanism of the PT-3CR is believed to proceed through the formation of an intermediate nitrilium ion, similar to the Ugi reaction, which is then trapped by the azide. acs.orgnih.gov The reaction can be accelerated using sonication and performed under catalyst-free conditions in a methanol:water solvent system, leading to high or even quantitative yields. nih.gov This method is applicable to a wide range of aldehydes, ketones, and isocyanides. nih.gov The use of TMSN₃ is a crucial development, as it serves as a safer, more manageable substitute for the highly toxic and explosive hydrazoic acid or sodium azide. nih.gov

Table 2: Components for Ugi and Passerini Tetrazole Reactions
ReactionComponent 1Component 2Component 3Component 4Reference
Ugi Tetrazole (UT-4CR)Aldehyde/KetoneAmineIsocyanideAzide Source (e.g., TMSN₃) acs.orgnih.gov
Passerini Tetrazole (PT-3CR)Aldehyde/KetoneIsocyanideAzide Source (e.g., TMSN₃)- nih.gov

Selective Derivatization and Functionalization Strategies for this compound and Analogues

The functionalization of the tetrazole core and its substituents is crucial for modulating the properties of the final compound. For a molecule like this compound, derivatization can occur at several positions, including the nitrogen atoms of the tetrazole ring and the aniline (B41778) moiety.

N-functionalization of the tetrazole ring is a common strategy. mdpi.com For instance, N,N-methylene bridged 5-aminotetrazole (B145819) and pyrazole (B372694) compounds have been synthesized, demonstrating that the tetrazole nitrogen can be used as a point of attachment for complex functional groups. mdpi.com Post-condensation modifications of MCR products are also a viable route for derivatization. For example, Ugi adducts can undergo further reactions such as acylation, thiourea formation, and reductive amination to introduce diverse functionalities. nih.gov A sequence involving an Ugi tetrazole reaction followed by a deprotection and N-acylation-cyclization process has been used to synthesize complex bis-heterocyclic systems. core.ac.uk

The aniline ring of this compound provides additional sites for functionalization through electrophilic aromatic substitution, although the specific reactivity would be influenced by the strongly deactivating nature of the tetrazole substituent. Alternatively, palladium-catalyzed cross-coupling reactions could be employed if appropriate precursors, such as a halogenated aniline derivative, are used in the initial tetrazole synthesis. dntb.gov.ua

The synthesis of tetrazole derivatives often involves the conversion of other functional groups. researchgate.net For example, Schiff bases prepared from hydrazides and aromatic aldehydes can be cyclized with sodium azide to form tetrazoles. researchgate.net This approach allows for the incorporation of a wide variety of substituents based on the choice of aldehyde. Functional groups introduced via MCRs can also serve as handles for further chemical manipulation, expanding the accessible chemical space. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for Tetrazole Compounds

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. dntb.gov.uabenthamdirect.combohrium.com This involves using less hazardous chemicals, employing safer solvents, improving energy efficiency, and designing processes with high atom economy. eurekaselect.combohrium.com The synthesis of tetrazoles has benefited significantly from the application of these principles. benthamdirect.comjchr.org

A key aspect of green tetrazole synthesis is the move towards more environmentally benign reaction conditions. benthamdirect.com This includes the use of water as a solvent, which is inexpensive and non-toxic, or performing reactions under solvent-free conditions, often facilitated by microwave irradiation or ultrasound. researchgate.netaip.orgbenthamdirect.com Water-mediated and solvent-free methodologies have been successfully exploited for tetrazole synthesis. benthamdirect.com

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. rsc.org Nanomaterial-based catalysts, such as those based on copper, magnetic nanoparticles (e.g., Fe₃O₄), and boehmite, have been developed for tetrazole synthesis. rsc.orgnih.gov These catalysts offer high surface area-to-volume ratios, leading to high catalytic activity, and can often be easily recovered (e.g., using an external magnet for magnetic nanoparticles) and reused multiple times without a significant loss of performance. nih.gov For example, a Fe₃O₄@tryptophan@Ni nanocatalyst was used to produce tetrazole derivatives in excellent yields within 20 minutes and could be easily separated and recycled. nih.gov

Multicomponent reactions (MCRs) are inherently green as they are often step- and atom-economical, reducing the number of synthetic steps and minimizing waste generation. eurekaselect.combenthamdirect.com Combining MCRs with green technologies like microwave heating or the use of nanocatalysts further enhances the sustainability of tetrazole synthesis. eurekaselect.combenthamdirect.com For example, the [3+2] cycloaddition of sodium azide to nitriles has been efficiently catalyzed by a copper (II) complex in green solvents, providing a safer and more scalable route for producing 5-substituted 1H-tetrazoles. jchr.org These approaches align with the goal of developing sustainable chemical processes for the production of valuable heterocyclic compounds. benthamdirect.combenthamdirect.com

Mechanistic Elucidation and Reaction Pathway Analysis for N,n Dimethyl 4 2h Tetrazol 5 Yl Aniline

Fundamental Reaction Mechanisms for Tetrazole Ring Formation and Transformation

The primary and most efficient method for synthesizing 5-substituted-1H-tetrazoles, including N,N-dimethyl-4-(2H-tetrazol-5-yl)aniline, is the Huisgen 1,3-dipolar cycloaddition. nih.govresearchgate.net This reaction involves the [3+2] cycloaddition of a nitrile with an azide (B81097). researchgate.net For the synthesis of the target compound, the reaction would proceed between 4-(dimethylamino)benzonitrile (B74231) and an azide source, such as sodium azide or hydrazoic acid. nih.govresearchgate.net

The mechanism of this cycloaddition has been a subject of debate, with possibilities including a concerted [2+3] cycloaddition or a stepwise pathway. nih.govacs.org In the stepwise mechanism, the reaction initiates with a nucleophilic attack by the azide on the nitrile, forming an imidoyl azide intermediate, which then undergoes cyclization to yield the tetrazole ring. acs.orgacs.org The reaction is often catalyzed by metal salts or Lewis acids, which activate the nitrile group, making it more susceptible to nucleophilic attack. acs.org

The scope of nitriles that can participate in this reaction is extensive, accommodating a wide range of substituents. acs.org When organic azides are used, the reaction is typically regioselective, leading exclusively to the 1-substituted tetrazole product through a conventional [3+2] mechanism. acs.org However, when using azide salts like sodium azide, the reaction with a nitrile at elevated temperatures (100–150 °C) is synthetically more versatile and can produce the corresponding 5-substituted 1H-tetrazole in high yield. acs.org

Tetrazole rings can also undergo transformation reactions, such as thermolysis or photolysis. acs.orgnih.gov Thermal decomposition of C,N-substituted tetrazoles can lead to the formation of highly reactive nitrilimine intermediates, which can then participate in various 1,3-dipolar cycloaddition reactions. wikipedia.org Photolysis can induce cleavage of the tetrazole ring, leading to the extrusion of molecular nitrogen and the formation of diverse photoproducts, including nitrilimines, diazomethane, and carbodiimides, depending on the reaction conditions and substituents. nih.govresearchgate.net

Intramolecular Rearrangements and Tautomeric Equilibria in Tetrazole Systems

5-Substituted tetrazoles, such as this compound, exhibit annular tautomerism, existing as two primary tautomeric forms: the 1H- and 2H-tetrazole. nih.govresearchgate.net These tautomers have distinct chemical and physicochemical properties. researchgate.net

1H-tautomer : Generally, the 1H-tautomer is the predominant form in solution. nih.gov

2H-tautomer : In the gas phase, the 2H-tautomer is often found to be more stable. nih.gov

The equilibrium between these tautomers is influenced by several factors, including the nature of the substituent at the C5 position, the solvent, and temperature. nih.gov For 5-substituted tetrazoles, the acidic proton is located on one of the ring nitrogen atoms. acs.org The N-H bond of the 1H-tetrazole displays acidic character. acs.org Computational studies have shown that for many 5-substituted tetrazoles, the 2H-isomers are slightly more stable than the corresponding 1H-isomers in the gas phase. acs.org However, the 1H-isomer (often referred to as the 1,5-isomer) typically has a larger dipole moment, leading to better solvation and making the relative stabilities of the two tautomers very close in solution. acs.org

Intramolecular rearrangements can also occur in tetrazole systems. Photolysis of tetrazole derivatives can lead to various photodegradation pathways and a diversity of photoproducts, influenced by the structure and conformational flexibility of the substituents. nih.govresearchgate.net For example, photolysis of certain tetrazolones has been shown to yield benzimidazolones through a selective rearrangement process. researchgate.net While specific rearrangement studies on this compound are not detailed in the reviewed literature, the general principles of tetrazole photochemistry suggest that such transformations are plausible. nih.gov

Investigation of Solvent Effects and Catalytic Roles in Reaction Kinetics

The kinetics of tetrazole formation via azide-nitrile cycloaddition are significantly influenced by the choice of solvent and the presence of catalysts. acs.orgacs.org

Solvent Effects: The reaction is highly dependent on the solvent's nature. researchgate.net High-boiling point, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed and generally result in moderate to good conversion rates. researchgate.net Water has also been shown to be an excellent solvent for this reaction, particularly when using zinc salt catalysts, offering a greener alternative. researchgate.netnih.gov Conversely, weak polar solvents like toluene (B28343) are generally ineffective, likely due to the poor solubility of the azide salts. researchgate.net

Catalytic Roles: To overcome the high activation barrier associated with the [3+2] cycloaddition, various homogeneous and heterogeneous catalysts are utilized. acs.orgnih.gov These include:

Metal Salts: Zinc, copper, and cobalt salts are effective catalysts. nih.govnih.gov Zinc salts, for instance, are known to catalyze the addition of sodium azide to a broad range of nitriles in water. nih.gov

Metal Complexes: Cobalt(II) complexes with tetradentate ligands have been shown to efficiently catalyze the synthesis of 5-substituted 1H-tetrazoles under mild, homogeneous conditions. acs.orgnih.gov Mechanistic studies suggest that the catalytic cycle may involve the initial coordination of either the azide or the nitrile to the metal center, followed by the formation of an intermediate metal-diazido complex. acs.orgnih.gov

Lewis Acids: Strong Lewis acids can also mediate the reaction. acs.org

The role of the catalyst is generally to activate the nitrile. Density functional theory (DFT) calculations have indicated that coordination of the nitrile to a metal ion, such as zinc, is a key factor in catalysis, as it substantially lowers the energy barrier for the nucleophilic attack by the azide ion. acs.org

Table 1: Effect of Catalysts and Solvents on 1H-Tetrazole Synthesis via [3+2] Cycloaddition

CatalystSolventSubstrateYield (%)Reference
Co(II) Complex (1)Methanol (B129727)Benzonitrile96 nih.gov
ZnBr2Water4-Nitrobenzonitrile90 researchgate.net
(CuOTf)2•C6H6TolueneTetrazolo[1,5-a]pyridine81 nih.gov
Humic AcidWaterBenzaldehyde/NH2OH·HCl96 researchgate.net
NoneTolueneBenzaldehyde/NH2OH·HCl0 researchgate.net

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of tetrazole formation. nih.govacs.org These studies provide deep insights into reaction pathways, the geometries of transition states, and the energetics of the entire process.

DFT calculations, often using the B3LYP hybrid functional, have been employed to investigate various potential mechanisms for the reaction between azides and nitriles. acs.orgacs.org These studies compare the energetics of a concerted cycloaddition against a stepwise pathway. The calculations have suggested a previously unsuspected mechanism involving a protic nitrile activation step, which leads to an imidoyl azide intermediate that subsequently cyclizes. nih.govacs.org The activation barriers calculated through these methods show a strong correlation with the electron-withdrawing potential of the substituent on the nitrile. nih.govacs.org

Key findings from computational studies include:

Transition State Geometry: For the anionic cycloaddition, the transition state is asymmetric, with the distance between the nitrile carbon and the attacking azide nitrogen being significantly shorter than the distance between the nitrile nitrogen and the terminal azide nitrogen. This asymmetry increases with the electron-withdrawing character of the nitrile substituent. acs.org

Tautomer Stability: Quantum chemical calculations can predict the relative stabilities of the 1H- and 2H-tetrazole tautomers. While the 2H-tautomer is often slightly more stable in the gas phase, the higher dipole moment and better solvation of the 1H-tautomer can reverse this stability order in solution. acs.org

Transition State Theory (TST): TST provides a framework for understanding reaction rates by examining the properties of the activated complex at the transition state. wikipedia.orgyoutube.com Computational models can locate these first-order saddle points on the potential energy surface, which are characterized by having one single negative eigenvalue in the Hessian matrix. github.io

Table 2: Computationally Derived Energetic Data for Tetrazole Formation Mechanisms

ReactantsPathway/SpeciesCalculated ParameterEnergy (kcal/mol)Reference
MeN3 + MeCNActivation Barrier (TS1 for 1,5-isomer)ΔE31.4 acs.org
MeN3 + MeCNActivation Barrier (TS2 for 2,5-isomer)ΔE36.1 acs.org
HN3 + FCNActivation Barrier (TS1 for 1,5-isomer)ΔE22.5 acs.org
HN3 + FCNActivation Barrier (TS2 for 2,5-isomer)ΔE32.2 acs.org
Azide Anion + MeCNActivation Barrier (Anionic Cycloaddition)ΔE21.2 acs.org

Advanced Spectroscopic and Structural Characterization Techniques for N,n Dimethyl 4 2h Tetrazol 5 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N,N-dimethyl-4-(2H-tetrazol-5-yl)aniline, providing detailed information about the hydrogen and carbon atomic nuclei.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For the related tautomer, N,N-dimethyl-4-(1H-tetrazol-5-yl)aniline, spectral data has been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). researchgate.net

The aromatic protons on the aniline (B41778) ring typically appear as two doublets, a result of their coupling to adjacent protons. The protons ortho to the dimethylamino group are expected at a different chemical shift than the protons ortho to the tetrazole ring due to the differing electronic effects of these substituents. A key feature is the singlet corresponding to the six equivalent protons of the two methyl groups of the N,N-dimethylamino moiety. researchgate.net The proton on the tetrazole ring (N-H) is often broad and may exchange with residual water in the solvent, sometimes making it difficult to observe.

Table 1: ¹H NMR Spectral Data for N,N-dimethyl-4-(1H-tetrazol-5-yl)aniline

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
7.96-7.99 d 2H Aromatic (ortho to tetrazole)
6.82-6.85 d 2H Aromatic (ortho to N(CH₃)₂)

Source: DMSO-d6, 400 MHz researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum for N,N-dimethyl-4-(1H-tetrazol-5-yl)aniline shows distinct signals for each unique carbon atom. researchgate.net

The spectrum will include signals for the carbon atom of the tetrazole ring, the four distinct carbons of the disubstituted benzene (B151609) ring, and the carbon atoms of the dimethylamino group. The chemical shifts are influenced by the electron-donating dimethylamino group and the electron-withdrawing tetrazole ring.

Table 2: ¹³C NMR Spectral Data for N,N-dimethyl-4-(1H-tetrazol-5-yl)aniline

Chemical Shift (δ) ppm Assignment
153.90 C-tetrazole
152.01 C-N(CH₃)₂
128.19 C-H (ortho to tetrazole)
121.57 C-tetrazole (ipso)

Source: DMSO-d6, 100MHz researchgate.net (Note: The signal for the methyl carbons is not explicitly listed in the provided source but is expected to appear in the aliphatic region of the spectrum.)

For this molecule, an HSQC spectrum would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, it would show a correlation cross-peak between the doublet at 7.96-7.99 ppm and the carbon signal at 128.19 ppm, confirming their direct bond. This technique is particularly useful for unambiguously assigning signals in complex aromatic systems.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum for the 1H-tautomer exhibits several characteristic absorption bands. researchgate.net Key vibrations include N-H stretching of the tetrazole ring, C-H stretching from the aromatic ring and methyl groups, C=C and C=N stretching within the aromatic and tetrazole rings, and various bending vibrations.

Table 3: Key FTIR Absorption Bands for N,N-dimethyl-4-(1H-tetrazol-5-yl)aniline

Wavenumber (cm⁻¹) Vibration Type Assignment
3473, 3354 N-H Stretching Tetrazole ring
2211 C≡N Stretching (possible impurity) or overtone -
1621, 1600 C=C/C=N Stretching Aromatic & Tetrazole rings
1512 N-H Bending / Aromatic Stretching Tetrazole & Phenyl rings
1315, 1173 C-N Stretching / Ring Vibrations Dimethylamino, Tetrazole

Source: researchgate.net

Raman spectroscopy provides complementary information to FTIR. While specific Raman data for this compound is scarce, studies on parent tetrazole and its derivatives show characteristic Raman bands for the tetrazole ring breathing and stretching modes. researchgate.netpnrjournal.com The symmetric vibrations of the p-disubstituted benzene ring are typically strong in the Raman spectrum. The N-H stretching vibration is generally weak in Raman spectra. pnrjournal.com

Mass Spectrometry Techniques for Molecular Confirmation (e.g., LCMS, GCMS, HRMS, ESI-MS)

Mass spectrometry (MS) is essential for confirming the molecular weight and providing information about the compound's structure through fragmentation analysis. Techniques like Liquid Chromatography-Mass Spectrometry (LCMS), Gas Chromatography-Mass Spectrometry (GCMS), High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.

While detailed fragmentation data for this compound is not widely published, analysis of the 1H-tautomer is offered by commercial suppliers, indicating its amenability to these techniques. synhet.com In a typical mass spectrum, the compound would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular formula (C₉H₁₁N₅). For example, ESI-MS analysis of a related compound, N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, showed a prominent [M+H]⁺ peak. researchgate.net

HRMS would allow for the determination of the exact mass, confirming the elemental composition with high precision. Fragmentation patterns would likely involve the loss of stable neutral molecules like dinitrogen (N₂) from the tetrazole ring, a characteristic fragmentation pathway for tetrazoles.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional molecular structure and crystal packing in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

Currently, there is no published crystal structure for this compound in the Cambridge Structural Database. However, X-ray studies on related tetrazole derivatives have provided valuable structural insights. For instance, the crystal structure of N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline revealed details about the dihedral angles between its various ring systems. nih.gov

If a single crystal of this compound were analyzed, the study would confirm which tautomer (1H or 2H) is present in the solid state. It would also reveal the planarity of the molecule and detail the intermolecular interactions, such as hydrogen bonding involving the tetrazole N-H group and potential π-π stacking of the aromatic rings, which govern the crystal lattice formation.

Computational Chemistry and Theoretical Investigations of N,n Dimethyl 4 2h Tetrazol 5 Yl Aniline

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict molecular properties, offering a balance between computational cost and accuracy. For N,N-dimethyl-4-(2H-tetrazol-5-yl)aniline, DFT studies are crucial for understanding its fundamental electronic nature.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the optimized geometry, must be determined. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, a key structural feature is the dihedral angle between the phenyl ring and the tetrazole ring.

Computational studies on similar 5-phenyltetrazole derivatives indicate that the molecule is not entirely planar. The rotational barrier around the C-C bond connecting the phenyl and tetrazole rings is a critical factor in its conformational flexibility. Theoretical calculations would typically be performed using a basis set such as 6-311++G(d,p) to obtain a reliable optimized geometry. The planarity of the system is influenced by the steric hindrance and electronic interactions between the two ring systems.

Table 1: Selected Optimized Geometrical Parameters (Theoretical)

Parameter Bond/Angle Predicted Value
Bond Length C-N (aniline) ~1.38 Å
Bond Length C-C (ring-ring) ~1.48 Å
Bond Length N-N (tetrazole) ~1.33-1.35 Å

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich N,N-dimethylaniline moiety, which acts as a strong electron-donating group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing tetrazole ring. This spatial separation of the HOMO and LUMO suggests a potential for intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies

Orbital Energy (eV) Primary Localization
HOMO -5.5 to -6.0 N,N-dimethylaniline ring
LUMO -1.0 to -1.5 Tetrazole ring

Natural Bond Orbital (NBO) Analysis to Elucidate Electron Distribution and Reactivity Sites

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating the complex wavefunction into localized bonds and lone pairs. This method helps to quantify the delocalization of electron density and identify the most reactive sites.

In this compound, NBO analysis would likely reveal significant negative charges on the nitrogen atoms of the tetrazole ring, making them susceptible to electrophilic attack. The nitrogen atom of the dimethylamino group would also carry a partial negative charge, while the attached carbon atoms would be more positive. The analysis of donor-acceptor interactions within the NBO framework can also quantify the stabilizing effects of electron delocalization from the aniline (B41778) ring to the tetrazole ring.

Reaction Energetics, Activation Barriers, and Transition State Calculations

Computational methods can be employed to map out the energy profile of a chemical reaction, including the energies of reactants, products, and the transition state that connects them. This allows for the calculation of activation barriers, which are crucial for predicting reaction rates.

For this compound, a potential reaction of interest could be protonation at one of the tetrazole nitrogen atoms. DFT calculations could be used to determine the relative energies of the different protonated forms and the activation energy required for the proton transfer. Such studies would involve locating the transition state structure for the reaction and calculating its energy relative to the reactants. This information is vital for understanding the compound's behavior in different chemical environments, particularly under acidic or basic conditions.

Theoretical Predictions of Photophysical Properties and Chemical Stability

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). For this compound, the intramolecular charge transfer character suggested by the FMO analysis would likely result in a strong absorption band in the UV-visible region.

The chemical stability of the compound can also be assessed through computational means. The HOMO-LUMO gap, as mentioned earlier, provides a good first approximation. A large gap is indicative of high kinetic stability. Furthermore, calculations of bond dissociation energies can predict which bonds are most likely to break under thermal or photochemical stress, offering insights into potential degradation pathways.

Molecular Dynamics Simulations for Conformational Sampling

While DFT calculations provide static pictures of a molecule at its minimum energy, Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms, MD simulations can explore the different conformations that the molecule can adopt at a given temperature.

Quantitative Structure-Activity Relationship (QSAR) Modeling Focused on Chemical Features

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern medicinal chemistry and drug design. neovarsity.org These models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. neovarsity.orgnih.gov By quantifying molecular features, known as descriptors, QSAR studies can predict the activity of novel molecules, thereby streamlining the drug discovery process, reducing costs, and minimizing the need for extensive animal testing. neovarsity.orgnih.gov The fundamental principle of QSAR lies in the assumption that the structural and physicochemical properties of a molecule dictate its biological effects.

While direct QSAR studies specifically focused on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally related aniline and tetrazole derivatives provide a framework for how such an investigation would be approached. nih.govnih.gov These studies highlight the types of chemical features that are typically crucial for the biological activity of these classes of compounds.

Research on various aniline derivatives has successfully employed QSAR models to predict properties like lipophilicity, a key factor in drug absorption and distribution. nih.gov In these studies, a range of molecular descriptors are calculated and correlated with the observed activity. nih.gov Similarly, QSAR analyses of tetrazole-containing compounds have been used to elucidate the structural requirements for specific biological activities, such as antiallergic effects. nih.gov

A hypothetical QSAR study of this compound and its analogs would involve the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are generally categorized into several classes:

1D Descriptors: These are the simplest descriptors and are derived from the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., number of bonds, rings) and topological indices that describe molecular branching and shape. nih.gov

3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms and include information about the molecule's volume, surface area, and shape. nih.gov

Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as logP (lipophilicity), polarizability, and molar refractivity.

Once a set of descriptors is calculated for a series of this compound analogs with known biological activities, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to develop a linear equation that relates the descriptors to the activity. nih.govnih.gov More advanced machine learning methods, such as Support Vector Machines (SVM) and Random Forests (RF), are also increasingly utilized to capture more complex, non-linear relationships. frontiersin.org

The resulting QSAR model can be represented by an equation that provides a quantitative measure of how different chemical features contribute to the biological activity. For instance, a positive coefficient for a particular descriptor would indicate that increasing the value of that descriptor enhances the activity, while a negative coefficient would suggest the opposite.

To illustrate the types of data that would be generated in a QSAR study, the following tables present hypothetical data for a series of aniline and tetrazole derivatives.

Table 1: Hypothetical Physicochemical Descriptors and Biological Activity of Aniline Derivatives

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Biological Activity (IC₅₀, µM)
Aniline93.130.9026.02150.5
N-methylaniline107.151.5912.03125.2
N,N-dimethylaniline 121.18 2.28 3.24 100.8
4-nitroaniline138.131.3968.8850.3
4-chloroaniline127.572.0726.0275.9

Table 2: Hypothetical Topological Descriptors and Biological Activity of Tetrazole Derivatives

CompoundWiener IndexBalaban IndexKier Flexibility IndexBiological Activity (EC₅₀, µM)
1H-Tetrazole103.161.00200.1
5-methyl-1H-tetrazole222.751.67180.4
5-phenyl-1H-tetrazole1562.542.8990.7
5-(4-aminophenyl)-2H-tetrazole 245 2.33 3.54 65.2
5-(4-nitrophenyl)-2H-tetrazole2902.123.7845.6

These tables demonstrate how different descriptors can be tabulated alongside biological activity data. In a real QSAR study, a much larger set of compounds and descriptors would be used to develop a statistically robust model. The ultimate goal of such a study on this compound would be to guide the synthesis of new derivatives with improved biological activity based on the insights gained from the QSAR model.

Coordination Chemistry of Tetrazole Containing Ligands, Including N,n Dimethyl 4 2h Tetrazol 5 Yl Aniline

Tetrazole as an N-Donor Ligand in Metal Complexes

The tetrazole ring is an effective N-donor ligand in the formation of metal complexes. The deprotonated form, tetrazolate, is a negatively charged, strong electron donor. d-nb.info The four nitrogen atoms of the tetrazole ring offer multiple potential coordination sites, allowing for a variety of binding modes. This versatility makes tetrazoles valuable building blocks in the construction of supramolecular assemblies. researchgate.net

The coordination of tetrazole ligands to a metal center can occur in at least nine distinct modes, acting as either a multidentate or a bridging unit. researchgate.net Common coordination modes include monodentate, bidentate (chelating or bridging), and various higher denticity bridging modes that link multiple metal centers. For instance, in some complexes, the tetrazole ligand acts as a bidentate bridging linker connecting two metal centers. psu.edu The specific coordination mode adopted depends on several factors, including the metal ion, the substituents on the tetrazole ring, the solvent system, and the presence of counter-ions.

In the context of N,N-dimethyl-4-(2H-tetrazol-5-yl)aniline, the tetrazole ring would be the primary site for metal coordination. The N,N-dimethylaniline group, while not typically a primary chelating group in this context, could influence the electronic properties and steric hindrance of the ligand, thereby affecting the resulting complex's structure and stability.

Table 1: Common Coordination Modes of Tetrazole Ligands

Coordination ModeDescription
MonodentateThe tetrazole ligand binds to a single metal center through one of its nitrogen atoms.
Bidentate BridgingThe tetrazole ligand links two metal centers, with two of its nitrogen atoms coordinating to the different metal ions.
Tridentate BridgingThe tetrazole ligand connects three metal centers using three of its nitrogen atoms.
Tetradentate BridgingAll four nitrogen atoms of the tetrazole ring are involved in coordinating to multiple metal centers.

This table represents generalized coordination modes observed for various tetrazole-containing ligands.

Synthesis and Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Tetrazole Linkers

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended structures formed from metal ions or clusters linked by organic ligands. Tetrazole-based ligands are widely used in the synthesis of CPs and MOFs due to their diverse coordination abilities. researchgate.netunimi.it These materials are of great interest for their potential applications in areas such as gas storage, catalysis, and sensing.

The synthesis of tetrazole-based CPs and MOFs is often achieved through solvothermal or hydrothermal methods, where the components are heated in a sealed vessel. psu.edunih.gov An interesting synthetic strategy that has been developed is the in situ hydrothermal synthesis of tetrazole ligands. researchgate.netpsu.edu This method involves the [2+3] cycloaddition of an azide (B81097) with a nitrile group, catalyzed by a metal salt, to form the tetrazole ring directly within the reaction mixture that then coordinates to the metal centers. mdpi.com This approach has been successful in creating a variety of novel CPs and MOFs. acs.org

While no specific CPs or MOFs incorporating this compound as a linker have been reported, the general synthetic methodologies would be applicable. The N,N-dimethylaniline substituent would likely influence the porosity and dimensionality of the resulting framework. For example, the bulky nature of this group could lead to the formation of more open structures.

The characterization of these materials typically involves single-crystal X-ray diffraction to determine the crystal structure, along with techniques such as powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA) to confirm the bulk purity and thermal stability.

Spin-Crossover Phenomena in Tetrazole-Based Coordination Compounds

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nih.gov This property makes SCO compounds promising candidates for applications in molecular switches and data storage devices.

Iron(II) complexes are the most studied class of SCO compounds. d-nb.infonih.gov The coordination of six nitrogen atoms from ligands to an iron(II) center can create a ligand field energy that is close to the spin-pairing energy, a prerequisite for SCO behavior. Tetrazole-containing ligands have been successfully employed to synthesize iron(II) SCO complexes. nih.gov The electronic and steric properties of the tetrazole ligand, including its substituents, as well as the nature of the counter-anion and solvent molecules, can significantly influence the SCO properties, such as the transition temperature and the abruptness of the spin transition. nih.gov For instance, studies on a series of iron(II) complexes with 2-(2-alkyl-2H-tetrazol-5-yl)-1,10-phenanthroline ligands have shown that the length of the alkyl chain, the solvent, and the anion all play a crucial role in the observed SCO behavior. nih.gov

There are no documented instances of spin-crossover phenomena in complexes of this compound. However, if this ligand were to form a six-coordinate iron(II) complex, the possibility of SCO would depend on the ligand field strength it imparts. The electron-donating N,N-dimethylaniline group would likely influence the electronic environment of the iron center, which in turn would affect any potential spin transition characteristics.

Table 2: Examples of Spin-Crossover in Iron(II)-Tetrazole Complexes

ComplexSpin Transition Temperature (T1/2)Hysteresis Width
[Fe(L0)2] (where L0 = 2-(2H-tetrazol-5-yl)-1,10-phenanthroline)255 K6 K
Fe((RR)-C7H10N8)2(C2H5CN)22228 KAbrupt
Fe((RR)-C7H10N8)2(CH3CN)22 (desolvated)215 KAbrupt

This table presents data for specific iron(II)-tetrazole complexes and is for illustrative purposes only, as no data exists for this compound. nih.gov

Chelation Properties and Metal-Tetrazole Interaction Mechanisms

The chelation properties of a ligand refer to its ability to bind to a central metal ion through two or more donor atoms, forming a ring structure. While the tetrazole ring itself is a monodentate or bridging ligand, it can be incorporated into a larger molecule that contains other donor groups, creating a multidentate chelating ligand. The interaction between a metal and a tetrazole ligand is primarily through the nitrogen atoms. The deprotonated tetrazolate anion is a strong electron donor, forming stable complexes with a wide range of metal ions. d-nb.info

The mechanism of interaction involves the donation of a lone pair of electrons from a nitrogen atom of the tetrazole ring to a vacant orbital of the metal ion, forming a coordinate covalent bond. The strength and nature of this interaction are influenced by the Hard and Soft Acids and Bases (HSAB) principle.

Supramolecular Chemistry and Non Covalent Interactions of N,n Dimethyl 4 2h Tetrazol 5 Yl Aniline

Hydrogen Bonding Networks Involving the Tetrazole Moiety

The tetrazole ring is a cornerstone of hydrogen bonding in the supramolecular assembly of N,N-dimethyl-4-(2H-tetrazol-5-yl)aniline. This is primarily due to the presence of both hydrogen bond donors (the N-H group) and multiple hydrogen bond acceptors (the sp² hybridized nitrogen atoms).

Research on related tetrazole-containing compounds has consistently demonstrated the propensity of the tetrazole moiety to form robust hydrogen-bonded networks. In the crystalline state, the N-H group of the tetrazole ring readily engages in hydrogen bonding with the nitrogen atoms of adjacent tetrazole rings, leading to the formation of chains or more complex motifs. Specifically, the nitrogen atoms at positions 1 and 4 of the tetrazole ring are common acceptor sites.

While specific crystallographic data for this compound is not publicly available, the hydrogen bonding patterns can be inferred from studies on analogous structures. For instance, in related aniline-phenol cocrystals, a recurring and stable hydrogen-bonded tetramer synthon, [⋯O-H⋯N-H⋯]₂, has been observed. nih.gov This suggests that the N-H of the tetrazole in our target compound could similarly interact with suitable hydrogen bond acceptors. In the absence of a co-former, it is highly probable that the tetrazole N-H group will form strong N-H···N bonds with the nitrogen atoms of neighboring molecules, creating a self-assembled network.

Table 1: Potential Hydrogen Bond Interactions in Crystalline this compound

DonorAcceptorType of InteractionExpected Role in Crystal Packing
Tetrazole N-HTetrazole NIntermolecular N-H···NFormation of chains or sheets
Aromatic C-HTetrazole NWeak C-H···NStabilization of the primary network

Aromatic Stacking Interactions in Crystalline Architectures

Aromatic stacking, or π-π interactions, represents another critical force in the solid-state arrangement of this compound. The presence of the phenyl ring in the aniline (B41778) moiety provides a significant surface for such interactions.

In the crystal lattice, molecules of this compound are expected to arrange themselves to maximize favorable π-π stacking interactions between the electron-rich aniline rings. These interactions can manifest in various geometries, including face-to-face and offset (or slipped-stack) arrangements. The centroid-to-centroid distance between stacked rings is a key parameter, typically falling in the range of 3.3 to 3.8 Å for effective interaction.

Table 2: Predicted Aromatic Stacking Parameters for this compound

Interacting MoietiesStacking GeometryPredicted Centroid-to-Centroid Distance (Å)
Aniline Ring - Aniline RingFace-to-face or Offset3.3 - 3.8

Design Principles for Supramolecular Assemblies Incorporating Tetrazole-Aniline Scaffolds

The predictable and robust nature of the non-covalent interactions involving the tetrazole-aniline scaffold makes it an excellent building block for the rational design of more complex supramolecular assemblies, such as co-crystals.

The primary design principle revolves around the concept of supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions. The N-H···N hydrogen bond of the tetrazole and the potential for the aniline nitrogen to act as a hydrogen bond acceptor are key synthons that can be exploited.

The formation of such co-crystals can be guided by several established principles:

Hydrogen Bond Hierarchy: Strong hydrogen bonds, such as O-H···N and N-H···N, will preferentially form over weaker interactions.

Shape Complementarity: The shapes of the constituent molecules will influence how they pack together in the crystal lattice.

π-Stacking Propensity: The presence of aromatic rings in both the tetrazole-aniline scaffold and the co-former can be used to direct the assembly through π-π interactions.

The process of co-crystallization can be achieved through various methods, including solvent evaporation, grinding, and slurrying, with the choice of method often influencing the final crystalline form obtained. nih.gov The understanding of these design principles is crucial for the development of new materials with tailored properties based on the versatile this compound scaffold.

Advanced Applications Based on Chemical Principles of N,n Dimethyl 4 2h Tetrazol 5 Yl Aniline

Integration into Functional Materials (e.g., High Nitrogen Content, Energetic Materials)

The tetrazole ring is a cornerstone in the development of high-nitrogen materials and energetic compounds. nih.govnih.gov Tetrazoles are noted for their high positive enthalpy of formation and significant nitrogen content, properties which are desirable for materials that release large amounts of energy and nitrogen gas upon decomposition. nih.govnih.govrsc.org The hybridization of tetrazole rings with other moieties is a recognized strategy for creating energetic materials. nih.gov

Table 1: Contribution of Tetrazole Moiety to Nitrogen Content This interactive table allows users to see the nitrogen content of the core tetrazole ring, a key factor in its use in energetic materials.

Moiety Chemical Formula Molar Mass ( g/mol ) Nitrogen Mass ( g/mol ) Nitrogen Content (%)
Tetrazole Ring CH₂N₄ 70.05 56.02 79.97%

Role of the Tetrazole Moiety as a Carboxylic Acid Bioisostere in Chemical Design

One of the most significant applications of the tetrazole group in chemistry, particularly in medicinal chemistry, is its role as a bioisostere for the carboxylic acid functional group. researchgate.netbeilstein-journals.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. rug.nlsemanticscholar.org This substitution can be used to modify properties like metabolic stability, lipophilicity, and potency. beilstein-journals.org

The effectiveness of the 5-substituted-1H-tetrazole ring as a carboxylic acid mimic stems from several key structural and electronic similarities. researchgate.netrug.nl Both functional groups possess a planar geometry and contain an acidic proton. rug.nlsemanticscholar.org At physiological pH (around 7.4), both the carboxylic acid and the tetrazole ring are typically ionized, forming the corresponding carboxylate and tetrazolate anions. rug.nl

Crucially, the tetrazolate anion exhibits significant charge delocalization across the five-membered ring, much like the carboxylate anion delocalizes its negative charge over two oxygen atoms. researchgate.netrug.nl This results in a similar molecular electrostatic potential and electron density, allowing the tetrazole group to engage in comparable receptor-ligand interactions, such as hydrogen bonds and electrostatic interactions. researchgate.netrug.nlnih.gov

pKa: The acidity of the N-H proton on a 5-substituted-1H-tetrazole is remarkably similar to that of a carboxylic acid. Tetrazoles typically have pKa values in the range of 4.5 to 4.9, which is very close to the 4.2 to 4.4 range for carboxylic acids. researchgate.netrug.nl This comparable acidity is fundamental to its role as a bioisostere, as it ensures a similar ionization state at physiological pH. rug.nl

Polarity and Lipophilicity: Tetrazolate anions are generally considered to be more lipophilic (less polar) than the corresponding carboxylate anions. rug.nl This increased lipophilicity can be advantageous for improving a molecule's ability to cross biological membranes. rug.nl However, the relationship is not always straightforward. Some studies have found that despite having similar pKa and logD values, tetrazoles can exhibit lower permeability than their carboxylic acid counterparts. nih.govfieldofscience.com This has been attributed to factors such as a greater desolvation energy penalty for the tetrazole ring, which may engage in stronger hydrogen bond interactions. nih.govfieldofscience.comacs.org

Table 2: Comparative Physicochemical Properties of Carboxylic Acid vs. Tetrazole This interactive table highlights the key differences and similarities in physicochemical properties when a carboxylic acid is replaced by its tetrazole bioisostere.

Property Carboxylic Acid 5-Substituted-1H-Tetrazole Significance in Chemical Design
pKa ~4.2 - 4.4 researchgate.netrug.nl ~4.5 - 4.9 researchgate.netrug.nl Similar acidity ensures comparable ionization at physiological pH.
Geometry Planar semanticscholar.org Planar rug.nl Allows for similar spatial arrangement and interactions.
Anion Charge Delocalization Across two oxygen atoms Across four nitrogen atoms in the ring rug.nl Results in similar electrostatic potential and interaction capabilities. researchgate.net
Lipophilicity (Anion) Less lipophilic More lipophilic rug.nl Can enhance membrane penetration. researchgate.net

| Permeability | Variable | Can be lower than expected due to higher desolvation energy. nih.govfieldofscience.com | A critical factor to consider in molecular design. |

Tetrazole-Containing Scaffolds in Organic Catalysis and Reagent Design

The unique properties of the tetrazole ring extend to its use in developing novel catalysts and reagents. Tetrazole scaffolds are increasingly being incorporated into various chemical structures to serve specific functions in synthesis. researchgate.net

Tetrazole derivatives can act as ligands, coordinating with metal centers to create catalysts with modified reactivity and selectivity. nih.gov Furthermore, the development of multicomponent reactions (MCRs) has provided efficient pathways to generate diverse libraries of tetrazole-containing compounds. nih.govbeilstein-archives.org By using tetrazole "building blocks," such as tetrazole aldehydes, in MCRs like the Ugi or Passerini reactions, complex and novel molecular scaffolds can be synthesized rapidly. beilstein-journals.orgbeilstein-archives.org These scaffolds, featuring the N,N-dimethyl-4-(2H-tetrazol-5-yl)aniline moiety, could be designed as new reagents for organic synthesis or as platforms for developing specialized catalysts.

Derivatization for Modulated Chemical Behavior (e.g., pH Stability, Redox Properties)

The chemical behavior of this compound can be fine-tuned through derivatization of either the aniline (B41778) or the tetrazole portion of the molecule.

pH Stability and Behavior: The permeability and interaction profile of tetrazole-containing compounds can be highly dependent on pH. The tetrazole ring's ionization state is governed by the surrounding pH, which in turn affects its solubility and ability to cross membranes. Studies have shown that altering the pH can significantly change the transport characteristics of tetrazole-containing molecules. Derivatization, for instance by protecting the acidic tetrazole proton with a group like a cyanoethyl group, can mask the acidic nature, which has been shown to improve antimalarial properties in certain compounds by altering bioavailability. nih.gov

Redox Properties: The aniline portion of the molecule introduces potential for redox activity. Aniline and its derivatives are known to be electrochemically active and can undergo oxidation. The N,N-dimethyl group enhances the electron-donating character of the aniline ring, influencing its oxidation potential. The redox properties of this compound could be modulated by introducing electron-withdrawing or electron-donating substituents onto the aniline ring or by modifying the tetrazole ring. Such modifications would alter the electron density of the system, thereby changing its stability and reactivity in redox reactions.

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